Cas no 2138567-15-2 (3-bromo-8-methyl-2-(oxolan-3-yl)imidazo1,2-apyridine)

3-bromo-8-methyl-2-(oxolan-3-yl)imidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-8-methyl-2-(oxolan-3-yl)imidazo1,2-apyridine
- 3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine
- 2138567-15-2
- EN300-1197162
-
- Inchi: 1S/C12H13BrN2O/c1-8-3-2-5-15-11(13)10(14-12(8)15)9-4-6-16-7-9/h2-3,5,9H,4,6-7H2,1H3
- InChI Key: GOTOQFCQEUIXKA-UHFFFAOYSA-N
- SMILES: BrC1=C(C2COCC2)N=C2C(C)=CC=CN12
Computed Properties
- Exact Mass: 280.02113g/mol
- Monoisotopic Mass: 280.02113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.5Ų
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo1,2-apyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197162-0.1g |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine |
2138567-15-2 | 0.1g |
$1244.0 | 2023-06-08 | ||
Enamine | EN300-1197162-10.0g |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine |
2138567-15-2 | 10g |
$6082.0 | 2023-06-08 | ||
Enamine | EN300-1197162-0.5g |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine |
2138567-15-2 | 0.5g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1197162-1000mg |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine |
2138567-15-2 | 1000mg |
$1414.0 | 2023-10-03 | ||
Enamine | EN300-1197162-2.5g |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine |
2138567-15-2 | 2.5g |
$2771.0 | 2023-06-08 | ||
Enamine | EN300-1197162-0.05g |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine |
2138567-15-2 | 0.05g |
$1188.0 | 2023-06-08 | ||
Enamine | EN300-1197162-0.25g |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine |
2138567-15-2 | 0.25g |
$1300.0 | 2023-06-08 | ||
Enamine | EN300-1197162-1.0g |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine |
2138567-15-2 | 1g |
$1414.0 | 2023-06-08 | ||
Enamine | EN300-1197162-250mg |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine |
2138567-15-2 | 250mg |
$1300.0 | 2023-10-03 | ||
Enamine | EN300-1197162-100mg |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-a]pyridine |
2138567-15-2 | 100mg |
$1244.0 | 2023-10-03 |
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo1,2-apyridine Related Literature
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Additional information on 3-bromo-8-methyl-2-(oxolan-3-yl)imidazo1,2-apyridine
Introduction to 3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-apyridine] (CAS No. 2138567-15-2)
3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-apyridine>, identified by its Chemical Abstracts Service (CAS) number 2138567-15-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a bromo substituent at the 3-position and a methyl group at the 8-position, along with an oxolan ring linked to the 2-position of the imidazopyridine core, contributes to its unique chemical properties and reactivity.
The imidazo[1,2-apyridine scaffold is a privileged structure in drug discovery, exhibiting diverse pharmacological effects across multiple targets. Researchers have been exploring its derivatives for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The specific arrangement of functional groups in 3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-apyridine makes it a valuable scaffold for further structural optimization and lead generation.
In recent years, there has been a surge in interest towards developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous biological pathways. Imidazopyridines have shown promise as PPI modulators due to their ability to interact with hydrophobic pockets on protein surfaces. The bromo and methyl substituents in 3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-apyridine may enhance its binding affinity by improving hydrophobic interactions with target proteins.
Moreover, the oxolan ring incorporated into the molecule introduces additional conformational flexibility, which can be exploited to fine-tune binding properties. This structural feature has been leveraged in designing compounds with improved solubility and metabolic stability. Such attributes are critical for advancing candidates into clinical development.
Recent studies have highlighted the potential of 3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-apyridine as a precursor for synthesizing novel bioactive molecules. Researchers have demonstrated its utility in generating derivatives with enhanced pharmacological profiles through modifications at various positions of the core scaffold. For instance, replacing the bromo group with other halogen atoms or introducing additional heterocycles has led to compounds with improved selectivity and potency.
The oxolan moiety in 3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-apyridine also offers opportunities for further functionalization. This group can be easily modified through various chemical reactions, such as nucleophilic substitution or oxidation, allowing chemists to explore diverse structural analogs. Such modifications are essential for optimizing drug-like properties, including bioavailability and target engagement.
In the context of medicinal chemistry, 3-bromo-8-methyl-2-(oxolan-3-yl)imidazo[1,2-apyridine serves as a versatile building block for library synthesis. High-throughput screening (HTS) campaigns have been conducted using such libraries to identify hits with desired biological activity. The compound's structural features make it amenable to rapid derivatization, enabling researchers to generate large collections of analogs for screening against various disease targets.
The growing interest in kinase inhibitors has also driven research into imidazopyridine derivatives like 3-bromo-8-methyl-2-(oxolan-3-yli midazo [1 , 2 - apy rid ine). Kinases are key enzymes involved in signal transduction pathways and are frequently dysregulated in cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that disrupt tumor growth and progression. The unique combination of substituents in this compound may confer selectivity over closely related kinases.
Computational methods have played an increasingly important role in understanding the interactions between 3-bromo - 8 - methyl - 2 - ( oxo lan - 3 - yl ) imid azo [ 1 , 2 - apy rid ine and biological targets. Molecular docking studies have been used to predict binding modes and affinities, guiding experimental efforts toward optimizing lead compounds. These computational approaches complement traditional wet-lab techniques by providing rapid insights into structure-function relationships.
The synthesis of 3-bromo - 8 - methyl - 2 - ( oxo lan - 3 - yl ) imid azo [ 1 , 2 - apy rid ine involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the imidazopyridine core efficiently. The introduction of the oxolan ring is achieved through nucleophilic addition reactions on appropriate precursors.
The compound's stability under various storage conditions has been thoroughly evaluated to ensure its suitability for both research and commercial applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have confirmed its identity and purity post-synthesis. These analytical methods are critical for ensuring batch-to-batch consistency in pharmaceutical manufacturing.
Future directions in studying 3-bromo - 8 - methyl - 2 - ( oxo lan - 3 - yl ) imid azo [ 1 , 2 - apy rid ine include exploring its potential as an intermediate for more complex drug candidates. By integrating this scaffold into larger molecules or conjugating it with other bioactive units, researchers aim to develop next-generation therapeutics with enhanced efficacy and reduced side effects.
The development of novel synthetic routes for imidazopyridines remains an active area of research due to their significance in drug discovery programs worldwide. Innovations in synthetic chemistry not only improve efficiency but also enable access to previously inaccessible derivatives with tailored properties.
In conclusion,3-bromo - 8 - methyl - 2 -( oxo lan _ 3 _ yl ) imid azo [ _1 , _2 _ apy rid ine (CAS No .2138567_15_ - ) represents a promising entity) represents a promising entity) represents a promising entity) represents a promising entity) represents a promising entity) represents a promising entity) represents a promising entity) represents a promising entity) represents a promising entity) represents a promising entity) represents a promising entity) represents a promising entity)
2138567-15-2 (3-bromo-8-methyl-2-(oxolan-3-yl)imidazo1,2-apyridine) Related Products
- 17629-30-0(D(+)-Raffinose Pentahydrate)
- 1795476-88-8(2-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione)
- 1551177-58-2(4-(fluoromethyl)piperidine-4-carboxylic acid)
- 872880-82-5(N-2-(1H-indol-3-yl)ethyl-N'-{3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 1803693-02-8(5-(Difluoromethyl)-2-methyl-3-(trifluoromethyl)pyridine)
- 2034353-29-0(N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide)
- 2034227-71-7(N-(5-cyclopropylpyridin-3-yl)methyl-4-(thiophen-2-yl)benzamide)
- 1803601-63-9(Benzenamine, 2,3-dichloro-N-propyl-, hydrochloride (1:1))
- 1936552-87-2(1-{(piperidin-3-yl)methylsulfanyl}ethan-1-one)
- 1806875-17-1(5-Chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-methanol)




